5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
CAS No.: 77509-93-4
Cat. No.: VC8136349
Molecular Formula: C11H8Cl2N2O
Molecular Weight: 255.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77509-93-4 |
|---|---|
| Molecular Formula | C11H8Cl2N2O |
| Molecular Weight | 255.1 g/mol |
| IUPAC Name | 5-chloro-1-(4-chlorophenyl)-3-methylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C11H8Cl2N2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-8(12)3-5-9/h2-6H,1H3 |
| Standard InChI Key | NGDQOECLUVKAMB-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl |
| Canonical SMILES | CC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the pyrazole family, a five-membered heterocycle with two adjacent nitrogen atoms. Key structural attributes include:
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Substituents:
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4-Chlorophenyl group at position 1.
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Methyl group at position 3.
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Aldehyde (-CHO) at position 4.
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Chlorine atom at position 5.
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Molecular Formula: .
Spectroscopic Characterization
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IR Spectroscopy: Stretching vibrations for -CHO (~1700 cm) and C-Cl (~750 cm) .
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NMR: Aldehyde proton appears at δ 9.8–10.2 ppm; aromatic protons resonate between δ 7.2–8.0 ppm .
Synthesis and Optimization
Vilsmeier-Haack Reaction
The aldehyde group is introduced via the Vilsmeier-Haack reaction, a widely used method for formylating electron-rich heterocycles :
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Reagents: Phosphorus oxychloride (POCl) and dimethylformamide (DMF).
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Conditions:
Alternative Routes
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Microwave-Assisted Synthesis: Reduces reaction time by 50% compared to conventional heating .
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Nucleophilic Substitution: Chlorine at position 5 can be replaced with other groups (e.g., imidazole) under basic conditions (KCO, DMF) .
Physicochemical Properties
Chemical Reactivity and Derivatives
Key Reactions
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Oxidation: Aldehyde converts to carboxylic acid using KMnO.
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Reduction: Aldehyde reduces to primary alcohol with NaBH.
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Knoevenagel Condensation: Forms α,β-unsaturated derivatives with active methylene compounds (e.g., ethyl cyanoacetate) .
Notable Derivatives
| Derivative | Application | Source |
|---|---|---|
| Hydrazide Schiff bases | Anticonvulsant agents | |
| Pyrano[2,3-c]pyrazoles | Antimicrobial activity | |
| Metal complexes | Catalysis and materials science |
Biological Activities and Applications
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
| Pseudomonas aeruginosa | 0.40 | 0.80 |
| Data from structural analogs. |
Anticancer Activity
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Mechanism: Induces apoptosis via mitochondrial pathway.
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IC: 12.5 µM against MCF7 breast cancer cells.
Antioxidant Properties
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DPPH Assay: EC = 18.7 µM (comparable to ascorbic acid).
Industrial and Research Applications
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Pharmaceuticals: Lead compound for antitumor and antimicrobial drug development .
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Agrochemicals: Intermediate in pesticide synthesis.
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Coordination Chemistry: Ligand for transition metal complexes (e.g., Cu(II), Fe(III)).
Future Directions
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